molecular formula C4H12N2O6 B087061 AMMONIUM TARTRATE CAS No. 14307-43-8

AMMONIUM TARTRATE

Cat. No.: B087061
CAS No.: 14307-43-8
M. Wt: 184.15 g/mol
InChI Key: NGPGDYLVALNKEG-UHFFFAOYSA-N
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Description

AMMONIUM TARTRATE is a chiral compound derived from tartaric acid. It is known for its ability to form diastereomeric salts, which are useful in the resolution of racemic mixtures. This compound is particularly significant in stereochemistry and is widely used in various chemical processes due to its unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: AMMONIUM TARTRATE can be synthesized by reacting tartaric acid with ammonium hydroxide. The reaction typically involves dissolving tartaric acid in water and then adding ammonium hydroxide slowly while maintaining the temperature at around 25°C. The resulting solution is then evaporated to obtain the crystalline ammonium [R-(R*,R*)]-tartrate .

Industrial Production Methods: In industrial settings, the production of ammonium [R-(R*,R*)]-tartrate follows a similar process but on a larger scale. The reaction conditions are carefully controlled to ensure high purity and yield. The use of automated systems for mixing and temperature control is common to maintain consistency in the product quality .

Chemical Reactions Analysis

Types of Reactions: AMMONIUM TARTRATE undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various tartrate salts and derivatives, which are used in different chemical applications.

Scientific Research Applications

AMMONIUM TARTRATE has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which ammonium [R-(R*,R*)]-tartrate exerts its effects involves its ability to form diastereomeric salts with chiral compounds. This property allows it to separate enantiomers effectively. The molecular targets include various chiral centers in organic molecules, and the pathways involved are primarily related to stereochemical interactions .

Comparison with Similar Compounds

  • Ammonium [S-(S,S)]-tartrate**
  • Ammonium [R-(R,S)]-tartrate**
  • Ammonium [S-(S,R)]-tartrate**

Comparison: AMMONIUM TARTRATE is unique in its ability to form highly stable diastereomeric salts, making it more effective in resolving racemic mixtures compared to its counterparts. Its specific stereochemistry provides distinct advantages in various chemical processes .

Properties

CAS No.

14307-43-8

Molecular Formula

C4H12N2O6

Molecular Weight

184.15 g/mol

IUPAC Name

azane;2,3-dihydroxybutanedioic acid

InChI

InChI=1S/C4H6O6.2H3N/c5-1(3(7)8)2(6)4(9)10;;/h1-2,5-6H,(H,7,8)(H,9,10);2*1H3

InChI Key

NGPGDYLVALNKEG-UHFFFAOYSA-N

SMILES

C(C(C(=O)O)O)(C(=O)O)O.N.N

Isomeric SMILES

[C@@H]([C@H](C(=O)[O-])O)(C(=O)[O-])O.[NH4+].[NH4+]

Canonical SMILES

C(C(C(=O)O)O)(C(=O)O)O.N.N

boiling_point

Decomposes

Color/Form

Colorless, crystalline (sand-like) solid or white granule
White crystals
Crystals or white granules

density

1.601 g/cu cm

Key on ui other cas no.

3095-65-6

physical_description

White solid;  [Hawley] Soluble in water;  [MSDSonline]

Related CAS

3095-65-6

solubility

In water, 64 lbs per 100 lbs water at 70 °F
In water: 43.92 g soluble in 100 g H2O at 0 °C;  58.10 g soluble in 100 g H2O at 15 °C;  63.81 g soluble in 100 g H2O at 30 °C;  79.45 g soluble in 100 g H2O at 45 °C;  87.17 g soluble in 100 g H2O at 60 °C
Very slightly soluble in alcohol

vapor_pressure

7.1X10-16 mm Hg at 25 °C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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